![molecular formula C19H12ClN5OS B4038579 3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4038579.png)
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide
描述
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide is a complex heterocyclic compound It features a triazoloquinazoline core, a benzothiophene moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved by reacting 2-chloroquinazoline with 4-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate.
Introduction of the Benzothiophene Moiety: The triazoloquinazoline intermediate is then reacted with 2-chlorobenzothiophene-1-carboxylic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions may target the triazoloquinazoline core or the carboxamide group.
Substitution: The chlorine atom in the triazoloquinazoline core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene moiety.
Reduction: Reduced forms of the triazoloquinazoline core or carboxamide group.
Substitution: Substituted derivatives at the chlorine position.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Research: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Benzothiophenes: Compounds with the benzothiophene moiety but different functional groups.
Uniqueness
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of the triazoloquinazoline core and benzothiophene moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5OS/c1-10-21-13-8-4-2-6-11(13)17-22-19(24-25(10)17)23-18(26)16-15(20)12-7-3-5-9-14(12)27-16/h2-9H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNBIPKLNRJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R*,2R*,4R*)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4038514.png)
![N-[4'-(methylsulfonyl)-3-biphenylyl]acetamide](/img/structure/B4038522.png)
![N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine](/img/structure/B4038532.png)
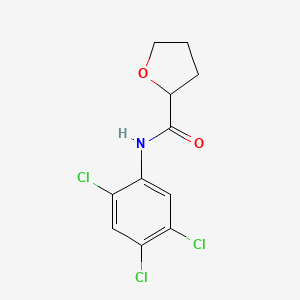
![2-(3-chlorophenoxy)-N-[4-(phenylamino)phenyl]propanamide](/img/structure/B4038554.png)
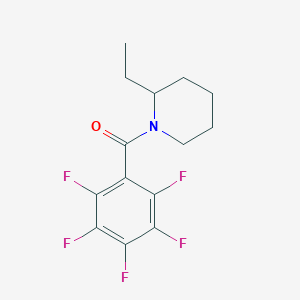
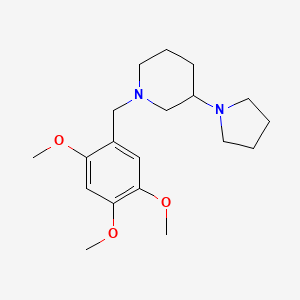
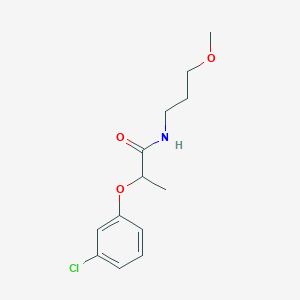
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-phenylpiperazine](/img/structure/B4038576.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4038584.png)
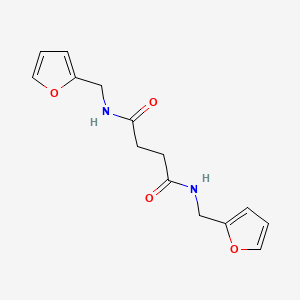
![N-[4-({4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4038596.png)
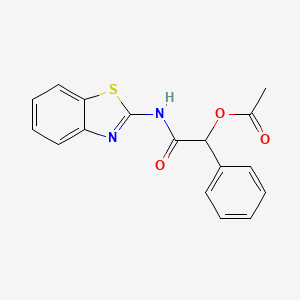
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4038609.png)
